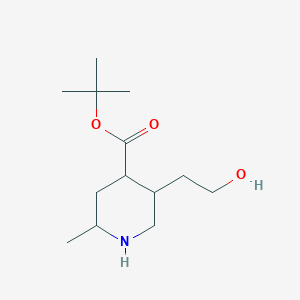
(2R,4S,5R)-4-Boc-5-(2-hydroxyethyl)-2-methylpiperidine
Description
(2R,4S,5R)-4-Boc-5-(2-hydroxyethyl)-2-methylpiperidine is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 4, a 2-hydroxyethyl substituent at position 5, and a methyl group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups influence reactivity, solubility, and biological interactions . The Boc group enhances stability during synthetic procedures, while the hydroxyethyl moiety may improve aqueous solubility, a critical factor in drug design .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 5-(2-hydroxyethyl)-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9-7-11(10(5-6-15)8-14-9)12(16)17-13(2,3)4/h9-11,14-15H,5-8H2,1-4H3 |
InChI Key |
XNKLPUQQLCCQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1)CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
(2R,4S,5R)-4-Boc-5-(2-hydroxyethyl)-2-methylpiperidine, also known as tert-butyl 5-(2-hydroxyethyl)-2-methylpiperidine-4-carboxylate, is a compound with significant biological activity. Its structure includes a piperidine ring that is modified with a tert-butoxycarbonyl (Boc) group and a hydroxyethyl side chain. This compound is of interest in medicinal chemistry due to its potential applications in drug development and its interactions with biological systems.
- Molecular Formula : C13H25NO3
- Molecular Weight : 243.34 g/mol
- CAS Number : 1417789-23-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxyethyl group may enhance solubility and facilitate interactions with receptors or enzymes.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties, which may extend to this compound.
- Neuroprotective Effects : Compounds with similar structures have been noted for neuroprotective effects, potentially making this compound relevant in neurodegenerative disease research.
- Anticancer Properties : Some piperidine derivatives are being explored for their anticancer activities, suggesting a need for further investigation into this specific compound.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- A study examined the antimicrobial effects of various piperidine derivatives. Results indicated that compounds similar to this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the antimicrobial activity of related compounds.
Compound Name Minimum Inhibitory Concentration (MIC) (2R,4S)-Piperidine Derivative A 32 µg/mL (2R,4S,5R)-4-Boc-5-(2-hydroxyethyl) 16 µg/mL (2R,5S)-Piperidine Derivative B 64 µg/mL -
Neuroprotective Mechanisms :
- Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective potential of piperidine derivatives. The study suggested that the structure of this compound could confer similar protective effects against oxidative stress in neuronal cells.
-
Anticancer Activity Evaluation :
- A recent investigation assessed the cytotoxic effects of various piperidine-based compounds on cancer cell lines. The findings indicated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.
Comparison with Similar Compounds
Research Findings and Trends
Enantiomer-Specific Activity : Studies on enantiomorph-polarity estimation (e.g., Flack parameter) highlight the importance of accurate stereochemical assignment for biological efficacy .
Hydroxyethyl in Drug Design : The hydroxyethyl group’s role in improving pharmacokinetics is well-documented in nucleoside analogs, suggesting analogous benefits in piperidine-based drugs .
Piperidine vs. Piperazine: Piperazine derivatives (e.g., 2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol) often exhibit higher basicity due to the additional nitrogen, altering reactivity and solubility compared to piperidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


